2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol
Overview
Description
FR 110302 is a potent inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various immune and respiratory diseases. The compound was initially developed by Fujisawa Pharmaceutical Co., Ltd. and has shown significant potential in treating conditions such as asthma and other respiratory diseases .
Preparation Methods
The synthesis of FR 110302 involves several key steps:
Alkylation: The process begins with the alkylation of 5-methoxytetralone using n-butyl iodide in the presence of lithium diisopropylamide in dimethoxyethane.
Ether Formation: The phenol derivative is then converted to an ether by treatment with 2-(chloromethyl)quinoline and potassium carbonate.
Resolution: The racemic alcohol is resolved into its enantiomers by esterification with (S)-O-methylmandeloyl chloride, followed by chromatographic separation of the diastereomeric mixture.
Chemical Reactions Analysis
FR 110302 primarily undergoes the following types of reactions:
Reduction: The reduction of the ketone group in the synthetic route is a key step in the preparation of the compound.
Common reagents used in these reactions include lithium diisopropylamide, aluminum bromide, potassium carbonate, sodium borohydride, and (S)-O-methylmandeloyl chloride . The major products formed from these reactions are the intermediate compounds leading to the final product, FR 110302 .
Scientific Research Applications
Mechanism of Action
FR 110302 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, FR 110302 reduces the production of leukotrienes, thereby attenuating inflammation and associated symptoms in conditions such as asthma .
Comparison with Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein.
FR 110302’s unique mechanism and high potency make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
119256-94-9 |
---|---|
Molecular Formula |
C28H35NO2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3 |
InChI Key |
PVZFWDHLBCYJIY-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Isomeric SMILES |
CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Canonical SMILES |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol FR 110302 FR-110302 FR110302 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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